molecular formula C21H22ClN3O4 B11284925 N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide

Cat. No.: B11284925
M. Wt: 415.9 g/mol
InChI Key: RWOVSNAVKJDPPE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a chlorophenyl group, a methoxyphenyl group, and an imidazolidinone core, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazolidinone core with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.

    Attachment of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide: Similar structure but with a different position of the methoxy group.

    N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(methyl)imidazolidin-4-yl]acetamide: Similar structure but with a different alkyl group.

Uniqueness

N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H22ClN3O4/c1-13(2)24-18(12-19(26)23-15-9-7-14(22)8-10-15)20(27)25(21(24)28)16-5-4-6-17(11-16)29-3/h4-11,13,18H,12H2,1-3H3,(H,23,26)

InChI Key

RWOVSNAVKJDPPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(C(=O)N(C1=O)C2=CC(=CC=C2)OC)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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